molecular formula C21H22N4O3 B2718565 3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1207054-48-5

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No. B2718565
CAS RN: 1207054-48-5
M. Wt: 378.432
InChI Key: XYKQXTATCAMUCO-UHFFFAOYSA-N
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Description

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one, commonly known as quinazolinone, is a heterocyclic organic compound with a quinazoline backbone. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and material science.

Scientific Research Applications

Pharmacological Activity

Several studies have been conducted on quinazoline derivatives for their pharmacological activities. For instance, a novel potent and selective α1‐Adrenoceptor antagonist, demonstrating significant effects in rat isolated thoracic aorta and spontaneously hypertensive rats, highlights the potential for cardiovascular therapeutic applications (Yen et al., 1996). Another research focused on the synthesis and insecticidal efficacy of novel bis quinazolinone derivatives, providing a basis for developing new insecticides with potentially improved safety profiles (El-Shahawi et al., 2016).

Chemical Stability

The stability of a pharmaceutical substance under stress conditions was studied, revealing insights into its stability against various environmental factors, except for hydrolysis in an alkaline environment. This information is crucial for the development of regulatory documents for pharmaceutical substances, guiding formulation and packaging (Гендугов et al., 2021).

Antihypertensive Applications

Research into piperidine derivatives with a quinazoline ring system as potential antihypertensive agents has shown that certain compounds produced strong hypotension in the spontaneously hypertensive rat model, indicating their potential for treating hypertension (Takai et al., 1986).

Corrosion Inhibition

Quinazolin-4(3H)-one derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in HCl. This research provides a foundation for the development of new inhibitors in the field of corrosion, indicating the potential application of these compounds in protecting industrial materials (Chen et al., 2021).

Mechanism of Action

properties

IUPAC Name

3-[3-[4-(2-hydroxyphenyl)piperazin-1-yl]-3-oxopropyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19-8-4-3-7-18(19)23-11-13-24(14-12-23)20(27)9-10-25-15-22-17-6-2-1-5-16(17)21(25)28/h1-8,15,26H,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKQXTATCAMUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

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